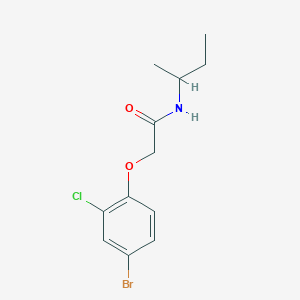
N-(4-nitrophenyl)-4-phenylbutanamide
描述
N-(4-nitrophenyl)-4-phenylbutanamide, commonly known as NBMPR, is a synthetic compound that has been extensively used in scientific research. It is a potent inhibitor of nucleoside transporters, which are proteins responsible for the transport of nucleosides across cell membranes.
科学研究应用
NBMPR has been extensively used in scientific research as a tool to study nucleoside transporters. It is used to inhibit the activity of nucleoside transporters in vitro and in vivo to understand their role in various physiological processes. NBMPR has been used to study the transport of nucleosides in different organs such as the brain, heart, and liver. It has also been used to study the transport of nucleosides in cancer cells and the effect of nucleoside transporter inhibitors on cancer cell growth.
作用机制
NBMPR inhibits the activity of nucleoside transporters by binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. The exact mechanism of inhibition is not fully understood, but it is believed that NBMPR binds to a specific site on the transporter protein, causing a conformational change that prevents the transport of nucleosides.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by NBMPR has several biochemical and physiological effects. It leads to an accumulation of extracellular nucleosides, which can affect various cellular processes such as DNA synthesis, cell proliferation, and immune response. It also affects the uptake of nucleoside analogs, which are commonly used in cancer chemotherapy.
实验室实验的优点和局限性
One of the main advantages of using NBMPR in lab experiments is its potency and specificity for nucleoside transporters. It is a highly effective inhibitor of nucleoside transporters and does not affect other transporters or cellular processes. However, one of the limitations of using NBMPR is its potential toxicity and off-target effects. It is important to use appropriate concentrations and controls to ensure that the observed effects are specific to nucleoside transporter inhibition.
未来方向
There are several future directions for the use of NBMPR in scientific research. One direction is to study the role of nucleoside transporters in various diseases such as cancer, viral infections, and neurological disorders. Another direction is to develop more potent and specific inhibitors of nucleoside transporters for therapeutic applications. Additionally, the use of NBMPR in combination with other drugs or therapies could lead to more effective treatments for various diseases.
属性
IUPAC Name |
N-(4-nitrophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(8-4-7-13-5-2-1-3-6-13)17-14-9-11-15(12-10-14)18(20)21/h1-3,5-6,9-12H,4,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXDOJLUTVSWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959881.png)
![5-fluoro-N-(3-hydroxypropyl)-2-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3959882.png)
![4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3959887.png)

![10-bromo-6-(3-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959898.png)

![methyl 4-[4-(benzyloxy)-3-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3959912.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3959915.png)
![6-(3-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959923.png)
![7-{[3-(benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3959938.png)



methyl]-8-quinolinol](/img/structure/B3959973.png)